HDAC3 Inhibitory Potency: N-(2-Amino-4-fluorophenyl) Derivative (FNA) vs. SAHA (Vorinostat)
The derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which incorporates the 2-amino-4-fluorophenyl moiety, demonstrated an IC₅₀ of 95.48 nM against HDAC3 in an in vitro enzymatic assay [1]. In a head-to-head antiproliferative assay against HepG2 hepatocellular carcinoma cells, FNA exhibited an IC₅₀ of 1.30 μM, representing a 13.3-fold improvement in potency compared to the clinically approved HDAC inhibitor SAHA (vorinostat), which showed an IC₅₀ of 17.25 μM under identical conditions [1].
| Evidence Dimension | In vitro antiproliferative activity against HepG2 cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 μM |
| Comparator Or Baseline | SAHA (vorinostat): IC₅₀ = 17.25 μM |
| Quantified Difference | 13.3-fold higher potency (1.30 μM vs. 17.25 μM) |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT assay |
Why This Matters
This direct comparative data supports the preferential selection of the 2-amino-4-fluorophenyl scaffold over alternative benzamide-based HDAC inhibitor precursors when developing HDAC3-selective anticancer agents with enhanced cellular potency.
- [1] Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592574. View Source
